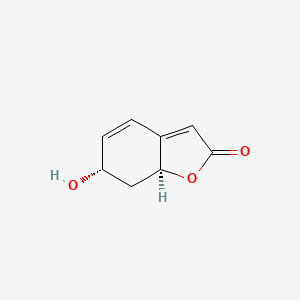

Aquilegiolide

Description

from Ouratea reticulata structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

94481-79-5 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

(6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H8O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-3,6-7,9H,4H2/t6-,7+/m1/s1 |

InChI Key |

RAXNUTINVDSFEU-RQJHMYQMSA-N |

Isomeric SMILES |

C1[C@@H](C=CC2=CC(=O)O[C@H]21)O |

Canonical SMILES |

C1C(C=CC2=CC(=O)OC21)O |

Synonyms |

aquilegiolide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Aquilegiolide: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquilegiolide is a naturally occurring butenolide that has garnered interest within the scientific community for its biological activities. It has been isolated from several plant species, including Dicentra sphaerocarpa, Lamprocapnos spectabilis (formerly Dicentra spectabilis), and has also been reported in Aquilegia atrata and Fumaria barnolae.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological effects, with a focus on its pro-apoptotic activity in cancer cells.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | (6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | --INVALID-LINK-- |

| CAS Number | 94481-79-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 77-79 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 447.0 ± 45.0 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| LogP | 0.159 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--, --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--, --INVALID-LINK-- |

| Topological Polar Surface Area | 46.5 Ų | --INVALID-LINK-- |

Biological Activity and Signaling Pathways

The most significant reported biological activity of this compound is its ability to induce apoptosis in human tumor cell lines.[2] Studies have shown that this compound, at a concentration of 10 µM, can trigger programmed cell death, suggesting its potential as an antineoplastic agent.[2]

While the precise signaling cascade initiated by this compound has not been fully elucidated, its classification as a butenolide and its pro-apoptotic effects suggest the involvement of key apoptosis-regulating pathways. Generally, apoptosis is mediated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The activation of the intrinsic pathway leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

Given that many natural products induce apoptosis through the intrinsic pathway, it is plausible that this compound's mechanism of action involves the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade.

Experimental Protocols

Isolation of this compound from Dicentra spectabilis

Methodology:

-

Plant Material Preparation: Air-dried aerial parts of Dicentra spectabilis are ground into a fine powder.

-

Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The butenolides are expected to partition into the moderately polar fractions, such as ethyl acetate.

-

Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) or by recrystallization to obtain the pure compound.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Human tumor cells (e.g., Jurkat or HT29) are cultured in appropriate media. Cells are then treated with this compound (e.g., at 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation. The cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

2. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Methodology:

-

Cell Lysis: Following treatment with this compound, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified to determine the relative changes in protein expression.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While comprehensive public spectral databases for this compound are limited, the expected characteristic signals based on its structure are outlined below.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. Key expected signals would include those for the vinyl protons, the protons and carbons of the dihydrofuranone ring system, and the hydroxyl group.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in this compound. Expected peaks would include a broad absorption for the hydroxyl (-OH) group, a strong absorption for the ester carbonyl (C=O) group of the lactone ring, and absorptions for C-O and C=C bonds.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern observed in the MS/MS spectrum would provide valuable information for structural elucidation, showing characteristic losses of small molecules such as water and carbon monoxide.

Conclusion

This compound is a promising natural product with demonstrated pro-apoptotic activity. This technical guide provides a foundational understanding of its physicochemical properties and biological effects. Further research is warranted to fully elucidate its mechanism of action, particularly the specific signaling pathways it modulates to induce apoptosis. The development of detailed and optimized isolation and analytical protocols will be crucial for advancing the study of this compound and exploring its therapeutic potential.

References

The Biological Activity of Butenolides: A Focus on Anticancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of unsaturated γ-lactones, represent a significant scaffold in natural product chemistry and drug discovery. Their diverse biological activities, ranging from signaling molecules in bacteria to potent anticancer agents, have garnered considerable interest within the scientific community. One such butenolide is Aquilegiolide, a natural product isolated from plants of the Aquilegia genus. While specific biological activity data for this compound remains to be extensively elucidated, the broader butenolide class has demonstrated significant potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activities of butenolides, with a primary focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.

Quantitative Data on Anticancer Activity of Butenolide Derivatives

The anticancer activity of butenolide derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the reported IC50 values for several butenolide compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Butenolide Derivative 1 | MCF-7 (Breast) | 8.42 | (Parthenolide, a related sesquiterpene lactone) |

| Butenolide Derivative 2 | SiHa (Cervical) | 9.54 | (Parthenolide, a related sesquiterpene lactone) |

| Butenolide Derivative 3 | HL-60 (Leukemia) | <30 | (Butenolide-containing dithiocarbamates) |

| Butenolide Derivative 4 | A549 (Lung) | <30 | (Butenolide-containing dithiocarbamates) |

| Butenolide Derivative 5 | SMMC-7721 (Liver) | <30 | (Butenolide-containing dithiocarbamates) |

| Butenolide Derivative 6 | SW480 (Colon) | <30 | (Butenolide-containing dithiocarbamates) |

| Butenolide Derivative 7 | MCF-7 (Breast) | <30 | (Butenolide-containing dithiocarbamates) |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of the anticancer activity of butenolides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Butenolide compound of interest

-

Human cancer cell lines (e.g., MCF-7, A549, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the butenolide compound in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the butenolide compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.

Materials:

-

Cells treated with butenolide compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS (Fixation solution)

-

0.1% Triton X-100 in PBS (Permeabilization solution)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with the butenolide compound at the desired concentration and for the desired time. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 2-5 minutes at room temperature.

-

TUNEL Staining: Wash the cells with PBS and then incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours, protected from light.

-

Washing: Wash the cells several times with PBS to remove unincorporated nucleotides.

-

Analysis: Mount the coverslips with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence depending on the label used. Alternatively, cells can be analyzed by flow cytometry for quantitative analysis of apoptosis.

Signaling Pathways

Butenolides can induce apoptosis in cancer cells through various signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.

Intrinsic (Mitochondrial) Apoptosis Pathway

Butenolides can induce cellular stress, leading to the activation of the intrinsic apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins.

Caption: Intrinsic apoptosis pathway induced by butenolides.

STAT3/Mcl-1 Signaling Pathway

Some butenolide-related compounds have been shown to inhibit the STAT3 signaling pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.

Caption: Inhibition of the STAT3/Mcl-1 anti-apoptotic pathway by butenolides.

Conclusion

The butenolide scaffold represents a promising starting point for the development of novel anticancer therapeutics. While specific data on this compound is currently limited, the broader class of butenolides demonstrates significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines. The mechanisms of action appear to involve the induction of key apoptosis signaling pathways, including the intrinsic mitochondrial pathway and the inhibition of pro-survival pathways like STAT3/Mcl-1. Further research into the synthesis and biological evaluation of novel butenolide derivatives, including this compound, is warranted to fully explore their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers in this exciting field.

Aquilegiolide: An In-Depth Technical Guide to its Apoptosis-Inducing Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquilegiolide, a butenolide compound, has been identified as a potent inducer of apoptosis in various human cancer cell lines. This technical guide provides a comprehensive overview of the putative molecular mechanisms underlying this compound-induced apoptosis. Drawing parallels from closely related compounds and the broader class of butenolides, this document outlines a hypothesized signaling cascade, presents relevant quantitative data in a structured format, details essential experimental protocols for investigation, and provides visual representations of the key pathways and workflows. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound as an anticancer agent.

Introduction

This compound is a naturally occurring butenolide that has demonstrated pro-apoptotic activity in human tumor cells.[1] Found in plants of the Ranunculaceae family, this compound represents a promising candidate for further investigation in oncology drug discovery.[2][3][4] Understanding the precise molecular pathways through which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. This guide synthesizes the available information to propose a detailed mechanism of action, focusing on the intrinsic apoptosis pathway.

Proposed Apoptosis-Inducing Mechanism of this compound

Based on studies of analogous compounds, this compound is hypothesized to induce apoptosis primarily through the mitochondrial-mediated intrinsic pathway. This pathway is a central route for programmed cell death in response to cellular stress. The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors, and the subsequent activation of the caspase cascade.

Key Signaling Events

-

Induction of Cellular Stress: this compound treatment is presumed to initiate a stress response within the cancer cell, although the precise initial trigger is yet to be fully elucidated.

-

Modulation of Bcl-2 Family Proteins: The compound likely alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5][6][7][8][9][10] This may occur through the transcriptional upregulation of pro-apoptotic members or the downregulation of anti-apoptotic members.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 protein ratio leads to the oligomerization of Bax and Bak, forming pores in the mitochondrial outer membrane.

-

Release of Pro-Apoptotic Factors: MOMP results in the release of cytochrome c and other pro-apoptotic molecules from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates pro-caspase-9.[11]

-

Executioner Caspase Activation: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7.[11][12][13][14]

-

Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[15]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table presents known information and provides a template for data that should be generated in further studies, with hypothetical values for illustrative purposes.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytotoxicity) | HT-29 (Colon Carcinoma) | ~10 µM | [1] |

| Jurkat (T-cell Leukemia) | ~10 µM | [1] | |

| A549 (Lung Carcinoma) | Hypothetical: 15 µM | ||

| MCF-7 (Breast Adenocarcinoma) | Hypothetical: 12 µM | ||

| Apoptosis Induction | HT-29 (% Annexin V+ cells) | Hypothetical: 45% at 10 µM | |

| Protein Expression Changes (Fold Change vs. Control at 10 µM) | |||

| Bax | HT-29 | Hypothetical: +2.5 | |

| Bcl-2 | HT-29 | Hypothetical: -2.0 | |

| Cleaved Caspase-3 | HT-29 | Hypothetical: +4.0 | |

| Cleaved PARP | HT-29 | Hypothetical: +3.5 |

Detailed Experimental Protocols

The following are standard protocols that can be employed to investigate the apoptosis-inducing mechanism of this compound.

Cell Culture

-

Cell Lines: Human cancer cell lines such as HT-29, Jurkat, A549, and MCF-7 can be used.

-

Media: Use appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.

-

Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

Western Blot Analysis for Apoptosis-Related Proteins

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Treat cells with this compound.

-

Stain the cells with a fluorescent dye such as JC-1 or TMRE.

-

Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of ΔΨm.

Visualizations

Signaling Pathways

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Experimental Workflow

Caption: General experimental workflow for investigating this compound's mechanism.

Conclusion

This compound presents a compelling case for further investigation as a potential anticancer therapeutic. The proposed mechanism, centered on the induction of apoptosis via the intrinsic mitochondrial pathway, provides a solid framework for future research. The experimental protocols and data presentation formats outlined in this guide are intended to facilitate a systematic and thorough evaluation of this compound's mechanism of action, ultimately contributing to the assessment of its clinical potential. Further studies are warranted to confirm this hypothesized pathway and to explore other potential cellular targets of this promising natural compound.

References

- 1. Discovery of the apoptosis-inducing activity and high accumulation of the butenolides, menisdaurilide and this compound in Dicentra spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Chemodiversity of Ranunculaceae Medicinal Plants: Molecular Mechanisms and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Chemodiversity of Ranunculaceae Medicinal Plants: Molecular Mechanisms and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Butenolide induces apoptosis of cultured chondrocytes: study of its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Caspase signalling controls microglia activation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis Protocols | USF Health [health.usf.edu]

- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Aquilegiolide: An In-Depth Technical Examination of its Role in Plant Chemical Ecology

Abstract

Aquilegiolide is a naturally occurring lactone that has been identified in plant species of the genera Aquilegia and Fumaria. Despite its discovery, publicly available research on its specific functions within plant chemical ecology is notably scarce. This technical guide synthesizes the current knowledge on this compound, including its known sources and limited reported bioactivity. Due to the absence of detailed experimental data in the literature for this specific compound, this document provides generalized, yet detailed, experimental protocols for the isolation and analysis of similar lactones from plant matrices. Furthermore, it outlines a hypothesized role for this compound in plant defense, supported by the broader chemical ecology of its source plants. Visualizations of a standard phytochemical analysis workflow and a general plant defense signaling pathway are provided to contextualize the study and potential function of this under-researched metabolite.

Introduction to this compound

This compound (C₈H₈O₃) is a benzofuranone derivative, a class of compounds known for a wide range of biological activities. It has been identified as a constituent of Aquilegia atrata (Dark Columbine) and Fumaria barnolae. The genus Aquilegia, in particular, is known to produce a variety of secondary metabolites, including flavonoids, alkaloids, and terpenoids, which play significant roles in the plant's interactions with its environment. These interactions form the basis of chemical ecology, which studies the chemical signaling and mediation of relationships between living organisms.

Secondary metabolites are not essential for a plant's primary growth and development but are crucial for survival, acting as defenses against herbivores, pathogens, and competing plants (allelopathy), or as attractants for pollinators and symbionts. While the extracts of Aquilegia and Fumaria species have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties, the specific contribution of this compound to these effects and its broader ecological role remain largely uninvestigated.

Physicochemical and Biological Data

Quantitative data specifically detailing the ecological functions of this compound are limited. The primary available data pertains to its basic chemical properties and a single study on its antibacterial activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₃ | PubChem[1] |

| Molecular Weight | 152.15 g/mol | PubChem[1] |

| IUPAC Name | (6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | PubChem[1] |

| CAS Number | 94481-79-5 | PubChem[1] |

| Known Plant Sources | Aquilegia atrata, Aquilegia fragrans, Fumaria barnolae | PubChem[1] |

Table 2: In Vitro Antibacterial Activity of this compound A study on compounds isolated from Aquilegia fragrans evaluated their efficacy against bovine mastitis pathogens. This compound was found to exhibit only weak activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | >1000 |

| Streptococcus agalactiae | >1000 |

| Escherichia coli | >1000 |

| Klebsiella pneumoniae | >1000 |

| (Data synthesized from descriptive reports indicating weak activity) |

Experimental Protocols

As the original isolation paper for this compound is not readily accessible, the following section provides a generalized, yet robust, methodology for the extraction and isolation of lactones from plant material, based on standard phytochemical techniques.

General Protocol for Isolation and Purification of Lactones

This protocol outlines a multi-step process for isolating a target lactone from a plant matrix.

-

Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., leaves, stems, or roots of Aquilegia or Fumaria species).

-

Thoroughly wash the material with distilled water to remove debris.

-

Air-dry the plant material in the shade for 7-14 days or until brittle. Alternatively, use a lyophilizer (freeze-dryer) for rapid drying while preserving thermolabile compounds.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered plant material (e.g., 500 g) using a Soxhlet apparatus or maceration.

-

For lactones of intermediate polarity, methanol or ethanol are effective initial solvents. Maceration involves soaking the plant powder in the solvent (e.g., 1:10 w/v) for 48-72 hours with periodic agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning (Fractionation):

-

Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform sequential partitioning with solvents of increasing polarity to separate compounds based on their polarity. A typical sequence is:

-

n-hexane (to remove non-polar compounds like fats and waxes)

-

Dichloromethane or Chloroform (often contains terpenoids and some lactones)

-

Ethyl acetate (a common solvent for isolating lactones, flavonoids, and phenolics)

-

n-butanol (to isolate more polar glycosides)

-

-

Collect each fraction and evaporate the solvent to yield fractionated extracts.

-

-

Chromatographic Purification:

-

Column Chromatography (CC):

-

Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using n-hexane as the slurry solvent.

-

Adsorb the most promising fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane:EtOAc from 100:0 to 0:100).

-

Collect fractions of 10-20 mL and monitor them using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions on silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., Hexane:EtOAc 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating) to identify fractions with similar profiles.

-

Pool fractions containing the compound of interest.

-

-

Preparative HPLC:

-

For final purification, subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase gradient, such as methanol and water.

-

-

-

Structure Elucidation:

-

Determine the structure of the purified compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., a characteristic carbonyl stretch for the lactone ring).

-

UV-Visible Spectroscopy: To identify chromophores.

-

-

Mandatory Visualizations

Diagram 1: Generalized Phytochemical Workflow

Caption: Generalized workflow for the isolation and analysis of a natural product.

Diagram 2: Hypothesized Role in Plant Defense Signaling

Caption: Hypothesized position of this compound within a general plant defense pathway.

Role in Plant Chemical Ecology: A Hypothesized Framework

The precise ecological function of this compound is not documented. However, based on the known roles of other plant lactones and the bioactivities of Aquilegia and Fumaria extracts, we can hypothesize its potential functions.

-

Antimicrobial Defense: Many plant-derived secondary metabolites serve to protect the plant from pathogenic microbes. The weak antibacterial activity observed for this compound suggests it could play a role, perhaps synergistically with other compounds, in a broad-spectrum chemical defense against certain bacteria or fungi. Plants often produce a cocktail of antimicrobial compounds, and even weakly active substances can contribute to the overall defensive profile.

-

Allelopathy: Allelopathy is the chemical inhibition of one plant by another. Lactones are a well-known class of allelochemicals that can inhibit seed germination and seedling growth of competing plant species. It is plausible that this compound, when leached from plant tissues into the soil, could contribute to the competitive success of Aquilegia and Fumaria species by suppressing the growth of nearby competitors.

-

Herbivore Deterrence: Secondary metabolites are a primary defense against herbivory. Many lactones are bitter or toxic to insects and other herbivores, functioning as feeding deterrents. This compound may contribute to the unpalatability of the plant tissue, reducing damage from generalist herbivores.

Biosynthesis Pathway

The biosynthetic pathway for this compound has not been elucidated in the reviewed literature. As a benzofuranone derivative, it is likely derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. This pathway leads to various phenolic compounds, which can then undergo further enzymatic modifications, including cyclization and oxidation, to form the lactone ring structure characteristic of this compound. However, without specific genetic or enzymatic studies, this remains speculative.

Conclusion and Future Directions

This compound is a known natural product from the genera Aquilegia and Fumaria, yet it remains a largely enigmatic molecule in the context of plant chemical ecology. The available data confirm its structure and presence in these plants but offer only a glimpse into its potential biological functions, highlighting a weak antibacterial effect.

For researchers and drug development professionals, this compound represents an opportunity. Its under-researched status means that novel biological activities may yet be discovered. The following steps are recommended for future research:

-

Definitive Isolation and Bioassays: Re-isolate this compound from Aquilegia atrata or Fumaria barnolae to obtain sufficient quantities for a comprehensive panel of bioassays, including specific antimicrobial, antifungal, insecticidal, and phytotoxic (allelopathic) tests.

-

Synergistic Studies: Investigate the activity of this compound in combination with other known metabolites from its source plants to test for synergistic or additive effects.

-

Biosynthetic Pathway Elucidation: Utilize transcriptomic and metabolomic approaches on the source plants under stressed (e.g., herbivore or pathogen attack) and unstressed conditions to identify the genes and enzymes involved in its production.

-

Ecological Validation: Conduct field and greenhouse studies to determine if this compound concentrations in the plant change in response to ecological pressures and if it affects the behavior of herbivores or the growth of competing plants in a natural setting.

By pursuing these avenues of research, the scientific community can illuminate the true role of this compound and unlock any potential it may hold for applications in medicine or agriculture.

References

Aquilegiolide: A Comprehensive Technical Review of a Promising Apoptosis-Inducing Butenolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquilegiolide is a naturally occurring butenolide that has garnered scientific interest due to its demonstrated apoptosis-inducing activity in human cancer cell lines. First identified in Aquilegia atrata and later found in higher concentrations in Dicentra spectabilis, this small molecule represents a potential starting point for the development of novel anticancer therapeutics.[1] This technical guide provides a comprehensive review of the current state of this compound research, summarizing its chemical properties, biological activity, and the experimental methodologies relevant to its study. The document aims to serve as a foundational resource for researchers in oncology, natural product chemistry, and drug discovery.

Chemical Properties

This compound, with the chemical formula C8H8O3, is structurally identified as (6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one. Its chemical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H8O3 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | (6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one |

| CAS Number | 94481-79-5 |

Biological Activity

The primary biological activity of this compound reported in the scientific literature is its ability to induce apoptosis in human tumor cells. Research has shown that this compound, at a concentration of 10 µM, induces apoptosis in both human colon adenocarcinoma (HT29) and T-cell lymphoma (Jurkat) cell lines.[1]

Quantitative Data on Apoptosis Induction

| Compound | Cell Line | Concentration | Effect | Reference |

| This compound | HT29 | 10 µM | Apoptosis induction | [1] |

| This compound | Jurkat | 10 µM | Apoptosis induction | [1] |

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively available in the public domain. However, based on the available literature and standard laboratory practices for similar compounds, representative methodologies are provided below.

Isolation of this compound from Dicentra spectabilis

A "rapid and direct isolation protocol" for this compound from the aerial parts of Dicentra spectabilis has been reported, yielding the compound in high abundance.[1] While the specific details of this proprietary protocol are not fully outlined, a general procedure for the isolation of butenolides from plant material is as follows:

-

Extraction: Dried and powdered plant material is subjected to solvent extraction, typically using methanol or a mixture of dichloromethane and methanol.

-

Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

-

Chromatography: The organic phase is concentrated and subjected to multiple rounds of column chromatography. A common stationary phase is silica gel, with a gradient of solvents such as hexane and ethyl acetate used for elution.

-

Purification: Fractions containing the compound of interest are identified by thin-layer chromatography (TLC) and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

To quantify apoptosis, a standard flow cytometry-based assay using Annexin V and Propidium Iodide (PI) can be employed.

-

Cell Culture and Treatment: Cancer cells (e.g., HT29 or Jurkat) are cultured in appropriate media and seeded in 6-well plates. After adherence (for adherent cells), they are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected directly. Both are washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Caspase-3/7 Activity Assay

To confirm the involvement of executioner caspases in this compound-induced apoptosis, a luminometric caspase activity assay can be performed.

-

Cell Culture and Treatment: Cells are seeded in a white-walled 96-well plate and treated with this compound as described above.

-

Reagent Addition: A commercially available Caspase-Glo® 3/7 reagent is added to each well. This reagent contains a proluminescent substrate for caspase-3 and -7.

-

Incubation: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of active caspase-3 and -7, is measured using a luminometer.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism and the specific signaling pathways through which this compound induces apoptosis have not yet been elucidated in the available scientific literature. However, the induction of apoptosis in cancer cells by natural products often involves the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

A generalized workflow for investigating the apoptotic pathway of a novel compound like this compound is presented below.

Caption: Experimental workflow for elucidating the apoptotic mechanism of this compound.

Further research is required to determine if this compound's pro-apoptotic effects are mediated through the activation of initiator caspases like caspase-8 or -9, the regulation of Bcl-2 family proteins, and the subsequent release of cytochrome c from the mitochondria. A potential signaling cascade is illustrated in the following diagram, representing a general model of apoptosis that could be investigated for this compound.

References

Methodological & Application

Application Notes & Protocols: Isolation of Aquilegiolide from Dicentra spectabilis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquilegiolide, a butenolide found in Dicentra spectabilis (now Lamprocapnos spectabilis), has garnered interest for its biological activities, including the ability to induce apoptosis in human tumor cell lines.[1] This document provides a detailed protocol for the isolation of this compound from the whole plant material of Dicentra spectabilis, based on a rapid, direct, acid- and base-free method. This approach is crucial for preserving the integrity of sensitive hydroxyl-containing lactones like this compound.

This compound:

-

Bioactivity: Induces apoptosis in human tumor cell lines at a concentration of 10 microM.[1]

Data Presentation

The following table summarizes the quantitative data from a representative isolation of this compound and its co-occurring butenolide, menisdaurilide, from Dicentra spectabilis.

| Parameter | Value | Reference |

| Starting Plant Material (whole plant) | 218 g | [1] |

| Methanol Soluble Fraction | 0.0828 g | [1] |

| Combined Yield (Menisdaurilide & this compound) | 16 mg | [1] |

| TLC Rf Value (EtOAc:MeOH, 4:1) | 0.5 | [1] |

Experimental Protocols

This section details the methodology for the extraction, fractionation, and purification of this compound from Dicentra spectabilis.

Plant Material Preparation

-

Obtain fresh, whole plant material of Dicentra spectabilis.

-

Wash the plant material (218 g) thoroughly with water to remove any soil and debris.

-

Coarsely chop the entire plant, including leaves and stems.

Extraction

-

Place the chopped plant material in a suitable container and add dichloromethane (CH₂Cl₂; 2 x 1.0 L).

-

Allow the extraction to proceed at room temperature for 48 hours with occasional agitation.

-

Filter the plant material to collect the CH₂Cl₂ extract.

-

Transfer the filtered plant material to a new container and add methanol (MeOH; 1.0 L).

-

Allow the extraction to proceed at room temperature for 48 hours.

-

Filter the plant material and combine the MeOH extract with the previously collected CH₂Cl₂ extract.

-

Evaporate the combined solvents under reduced pressure to obtain the crude extract.

Fractionation

-

To obtain the methanol-soluble fraction, the crude extract can be partitioned. A standard procedure would involve dissolving the crude extract in a mixture of a nonpolar solvent (e.g., hexane) and methanol. The methanol layer, containing the more polar compounds including this compound, is then collected and the solvent evaporated.

-

From this process, a methanol-soluble fraction of 0.0828 g was obtained in the reference study.[1]

Purification by Silica Gel Column Chromatography

-

Prepare a silica gel column (e.g., 32 x 1.5 cm).

-

Load the methanol-soluble fraction (0.0828 g) onto the column.

-

Elute the column with a solvent system of ethyl acetate (EtOAc) and methanol (MeOH) in a 4:1 (v/v) ratio.

-

Subsequently, elute the column with a solvent system of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 4:1 (v/v) ratio.

-

Collect fractions (e.g., 20 mL each).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of EtOAc:MeOH (4:1). The target compounds will have an Rf value of approximately 0.5.[1]

-

Combine the fractions containing the compound of interest.

-

Evaporate the solvent from the combined fractions to yield a mixture of menisdaurilide and this compound (16 mg).[1]

Separation of this compound and Menisdaurilide (Suggested Protocol)

The reference protocol yields a mixture of two butenolides. To isolate pure this compound, a further high-resolution chromatographic step is necessary.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is a suitable choice for separating compounds with slight polarity differences.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol would likely provide the necessary separation. The exact gradient should be optimized by running analytical scale injections first.

-

Detection: A UV detector set at a wavelength appropriate for the butenolide chromophore (e.g., around 210-220 nm) can be used.

-

Collect the fractions corresponding to the peak of this compound and confirm its identity using spectroscopic methods (e.g., NMR, MS).

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for isolating this compound from Dicentra spectabilis.

References

Protocol for the Extraction and Purification of Aquilegiolide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Aquilegiolide, a naturally occurring butenolide with potential therapeutic applications. The methodologies outlined below are based on established phytochemical techniques and specific findings from the scientific literature.

Introduction

This compound is a bioactive natural product that has been identified in plant species of the genera Aquilegia and Dicentra.[1] Research has demonstrated its ability to induce apoptosis in human tumor cell lines, highlighting its potential as a lead compound in the development of novel anticancer agents. This protocol details a robust method for the extraction of this compound from plant material and its subsequent purification to a high degree of purity, suitable for further biological and pharmacological studies.

Data Presentation

Table 1: Summary of Expected Yields at Each Stage of Purification

| Purification Stage | Starting Material (g) | Product | Expected Yield (mg) | Purity (%) |

| Solvent Extraction | 218 (wet weight of whole plant) | Crude Extract | Not specified | Low |

| Solvent Partitioning | Not specified | Methanol Soluble Fraction | 82.8 | Low-Medium |

| Silica Gel Chromatography | 82.8 | This compound & Menisdaurilide mixture | 16 | Medium-High |

| Further Purification (e.g., HPLC) | 16 | Purified this compound | Dependent on ratio in mixture | >95 |

Note: The expected yields are based on the isolation from Dicentra spectabilis as reported in the literature and may vary depending on the plant source, collection time, and extraction conditions.

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Source: Whole plants of Aquilegia or Dicentra species known to contain this compound.

-

Collection: Harvest fresh plant material. For long-term storage, the material can be stored at -20°C.[1]

-

Preparation: Wash the plant material thoroughly with water to remove any soil and debris. Coarsely chop the whole plant (including leaves and stems) to increase the surface area for efficient extraction.[1]

Extraction of Crude this compound

This protocol utilizes a solvent extraction method to isolate the crude mixture of compounds, including this compound, from the plant material.

-

Initial Extraction:

-

Secondary Extraction:

-

Transfer the filtered plant material to a fresh vessel containing methanol (MeOH) (e.g., 1.0 L for 218 g of starting material).[1]

-

Allow the extraction to proceed at room temperature for an additional 48 hours.[1]

-

Filter the mixture and combine the methanol extract with the previously obtained dichloromethane extract.[1]

-

-

Concentration:

-

Evaporate the combined solvents under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate and purify this compound.

-

Solvent Partitioning (Optional but Recommended):

-

The crude extract can be partitioned between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol) to remove nonpolar impurities like fats and waxes. The methanol-soluble fraction will contain this compound.[1]

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column (e.g., 32 x 1.5 cm for 82.8 mg of methanol-soluble fraction).[1]

-

Load the concentrated methanol-soluble fraction onto the column.

-

Elute the column with a solvent system of increasing polarity. A suggested gradient could start with ethyl acetate (EtOAc) and gradually increase the proportion of methanol (MeOH). A reported solvent system is a mixture of EtOAc:MeOH (4:1, v/v) followed by dichloromethane (CH₂Cl₂):MeOH (4:1, v/v).[1]

-

Collect fractions (e.g., 20 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light or staining). The reported Rf value for the mixture of menisdaurilide and this compound is 0.5 in an EtOAc:MeOH (4:1) system.[1]

-

Combine the fractions containing the compound of interest.

-

-

High-Performance Liquid Chromatography (HPLC) (Optional):

-

For higher purity, the semi-purified fractions can be subjected to preparative HPLC.

-

A reverse-phase C18 column is often suitable for the separation of butenolides.

-

A gradient elution with water and acetonitrile or methanol is a common solvent system.

-

-

Recrystallization (Optional):

-

If a crystalline solid is obtained, recrystallization from a suitable solvent system can be performed to achieve high purity.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of Butenolide-Induced Apoptosis

Caption: Butenolide-Induced Apoptosis Signaling Pathway.

References

Application Notes and Protocols for the Quantification of Aquilegiolide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantification of Aquilegiolide, a bioactive compound isolated from plants of the Aquilegia genus. The protocols detailed below are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, designed to ensure accuracy, precision, and reliability in research, quality control, and drug development settings.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This section outlines a validated HPLC method for the quantification of this compound, primarily based on the findings of Mushtaq et al. (2016) in their study on Aquilegia fragrans. While the full detailed parameters from the original study are proprietary, this protocol provides a framework for developing a similar robust method.

Principle

Reverse-phase HPLC is employed to separate this compound from other components in a plant extract. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Quantification is performed using a UV detector by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Materials and Reagents

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade)

-

Plant material (Aquilegia sp.)

-

Mortar and pestle or cryogenic grinder

-

0.45 µm syringe filters

Sample Preparation

-

Grinding: Air-dry the plant material (e.g., roots, leaves) in the shade. Grind the dried material into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Accurately weigh 1 g of the powdered plant material and place it in a conical flask. Add 20 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Sample Solution: Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Final Preparation: Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions (Based on Mushtaq et al., 2016)

The following are typical starting conditions for the analysis of plant-derived secondary metabolites and should be optimized for this compound analysis. The specific, validated parameters are detailed in the cited reference.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid) is suggested. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Detection | UV detector, wavelength to be determined based on the UV absorbance spectrum of this compound. |

Quantitative Data (Hypothetical - to be replaced with data from Mushtaq et al., 2016)

The following table is a placeholder for the quantitative validation parameters that would be obtained from the full text of the cited study. Researchers should consult the original publication to populate this table with the validated data.

| Parameter | Expected Range/Value (Hypothetical) |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | < 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | < 1.5 |

| Recovery (%) | 98 - 102 |

| Precision (%RSD) | < 2.0 |

Experimental Workflow: HPLC Quantification of this compound

Caption: Workflow for this compound quantification by HPLC.

Proposed LC-MS/MS Method for High-Sensitivity Quantification of this compound

For applications requiring higher sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of complex biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. As no specific validated method for this compound has been published, the following protocol is a proposed starting point based on general methods for the analysis of plant secondary metabolites.

Principle

This method utilizes the high separation power of liquid chromatography coupled with the specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized and fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and allowing for quantification at very low concentrations.

Materials and Reagents

-

This compound certified reference standard

-

Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog if available)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

-

Sample preparation materials as described in the HPLC section.

Sample Preparation

The sample preparation procedure is similar to that for HPLC analysis. However, for biological matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step will be necessary.

For Biological Samples (e.g., Plasma):

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Filter through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Conditions (Proposed)

| Parameter | Proposed Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | Solvent A: Water with 0.1% Formic AcidSolvent B: Acetonitrile with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |

| MRM Transitions | To be determined by infusing a standard solution of this compound to identify the precursor ion and major product ions. |

| Collision Energy | To be optimized for each transition. |

Method Validation Parameters (to be determined)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH). The following parameters should be assessed:

| Parameter | Description |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The range over which the response is directly proportional to the concentration. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |

| Recovery | The efficiency of the extraction procedure. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical workflow for developing the proposed LC-MS/MS method.

Caption: LC-MS/MS method development and validation workflow.

Disclaimer: The information provided in these application notes is intended for guidance and research purposes only. It is the responsibility of the user to validate any analytical method for its intended use.

Aquilegiolide: Synthesis, Derivatization, and Induction of Apoptosis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aquilegiolide is a naturally occurring butenolide that, along with its isomer menisdaurilide, has been identified in plants such as Dicentra spectabilis.[1] Emerging research has highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis in human tumor cell lines at micromolar concentrations.[1] This document provides a detailed overview of the current knowledge on this compound, focusing on its synthesis, potential derivatization strategies, and the signaling pathways implicated in its apoptotic activity. These notes are intended to serve as a comprehensive resource for researchers interested in the therapeutic potential of this compound and related butenolides.

Synthesis of this compound and its Isomers

The total synthesis of this compound presents a significant challenge due to the stereochemical instability at the C-6 position, which can lead to epimerization and the formation of its diastereomer, menisdaurilide. While a direct enantiopure synthesis of this compound has proven difficult, methodologies for the synthesis of its isomers and dihydro derivatives have been established and provide a foundational protocol for accessing this class of compounds.

Experimental Protocol: Synthesis of (+)- and (-)-Dihydromenisdaurilide and an Approach to this compound

The following protocol is adapted from the attempted synthesis of enantiopure this compound, which successfully yielded its dihydro derivatives. This procedure is representative of the synthetic strategy for this class of butenolides.

1. Esterification of Hydroxylactone:

-

To a solution of the starting hydroxylactone ((+)-1 or (-)-1) in THF at -23°C, add DIAD (Diisopropyl azodicarboxylate) and triphenylphosphine (Ph3P).

-

Add p-nitrobenzoic acid and allow the reaction to warm to room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding p-nitrobenzoate ester ((-)-6 or (+)-6).

2. Hydrolysis of the Ester:

-

The purified ester is dissolved in methanol at 0°C.

-

A catalytic amount of potassium carbonate (K2CO3) is added to the solution.

-

The hydrolysis is monitored by TLC. It is crucial to note that this step is prone to epimerization, leading to a mixture of this compound and menisdaurilide.

-

The reaction mixture is neutralized, and the product is extracted with an organic solvent.

-

Purification by column chromatography is performed to isolate the butenolide products.

3. Dihydrogenation (for Dihydro derivatives):

-

The unsaturated butenolide is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

-

A palladium on carbon (Pd/C) catalyst is added.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the dihydro derivative.

| Step | Reactants | Reagents | Solvent | Temperature | Key Considerations |

| Esterification | Hydroxylactone | DIAD, Ph3P, p-nitrobenzoic acid | THF | -23°C to r.t. | Inversion of configuration at C-6. |

| Hydrolysis | p-nitrobenzoate ester | K2CO3 (cat.) | Methanol | 0°C | High risk of epimerization at C-6. |

| Dihydrogenation | Unsaturated butenolide | H2, Pd/C | Ethanol | r.t. | Reduction of the double bond in the butenolide ring. |

Derivatization Techniques for this compound Analogues

While specific derivatization protocols for this compound are not extensively reported, general strategies for modifying the butenolide scaffold can be applied to generate novel analogues for structure-activity relationship (SAR) studies. The primary goal of such derivatization is often to enhance potency, selectivity, and pharmacokinetic properties.

Potential Derivatization Strategies:

-

Modification of the Hydroxyl Group: The free hydroxyl group on the cyclohexane ring offers a prime site for derivatization.

-

Esterification: Reaction with various acyl chlorides or anhydrides can produce a library of esters with varying steric and electronic properties.

-

Etherification: Formation of ethers using alkyl halides under basic conditions can introduce different alkyl or aryl groups.

-

-

Modification of the Butenolide Ring: The butenolide core is crucial for bioactivity, but careful modifications may be tolerated.

-

Substitution at the γ-position: Introduction of substituents at the carbon adjacent to the carbonyl group can influence activity.

-

Michael Addition: The α,β-unsaturated lactone is susceptible to Michael addition, allowing for the introduction of a wide range of nucleophiles.

-

-

Modification of the Cyclohexane Ring: Alterations to the cyclohexane backbone can impact the overall conformation and interaction with biological targets.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by inducing apoptosis, a form of programmed cell death. The underlying mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis, which is tightly regulated by the Bcl-2 family of proteins.

Proposed Mechanism of Action

-

Induction of Cellular Stress: this compound treatment induces cellular stress, the precise nature of which is still under investigation but is a common trigger for the intrinsic apoptotic pathway.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. Butenolides have been shown to increase the expression of the pro-apoptotic protein Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The upregulation and activation of Bax leads to its translocation to the mitochondrial outer membrane. Here, Bax oligomerizes to form pores, leading to MOMP.

-

Release of Cytochrome c: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.

-

Execution Phase of Apoptosis: Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

References

Application Notes and Protocols for the Evaluation of a Novel Anticancer Agent in Human Tumor Cell Line Assays

Abstract: These application notes provide a comprehensive guide for the in vitro evaluation of novel compounds, exemplified by the widely studied flavonoid Quercetin, against human tumor cell lines. Detailed protocols for assessing cell viability, and apoptosis, and for elucidating the underlying molecular mechanisms are provided. This document is intended to serve as a foundational resource for researchers investigating new potential anticancer agents.

Introduction

The discovery and development of new anticancer agents are pivotal in the ongoing effort to combat cancer. Natural products have historically been a rich source of novel therapeutic leads. Quercetin, a flavonoid present in many fruits and vegetables, has demonstrated significant anticancer properties in numerous studies. It exerts its effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3][4][5] These notes will use Quercetin as a model compound to detail the experimental workflow for characterizing the anticancer potential of a novel agent.

Quantitative Data Summary: Cytotoxicity of Quercetin

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of Quercetin have been evaluated across a range of human cancer cell lines, with IC50 values varying depending on the cell line and the duration of treatment.[1][6][7][8][9]

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | 73 | [6] |

| MDA-MB-231 | Breast Cancer | 48 | 85 | [6] |

| A-549 | Lung Cancer | 24 | 1.02 ± 0.05 | [7] |

| 48 | 1.41 ± 0.20 | [7] | ||

| 72 | 1.14 ± 0.19 | [7] | ||

| HL-60 | Promyelocytic Leukemia | 96 | ~7.7 | [8] |

| HT-29 | Colorectal Cancer | 48 | 81.65 ± 0.49 | [9] |

| Caco-2 | Colorectal Cancer | Not Specified | 35 | [9] |

| SW620 | Colorectal Cancer | Not Specified | 20 | [9] |

Mechanism of Action and Signaling Pathways

Quercetin's anticancer activity is attributed to its ability to modulate multiple cellular signaling pathways that are often dysregulated in cancer.[2][3][4][5][10] By interfering with these pathways, Quercetin can inhibit cell proliferation, induce apoptosis, and prevent metastasis.

Key Signaling Pathways Modulated by Quercetin:

-

PI3K/Akt/mTOR Pathway: Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2][4] Its structural similarity to the PI3K inhibitor LY294002 allows it to suppress this pathway.[1]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Quercetin can modulate the components of this pathway, such as ERK, JNK, and p38, to exert its anticancer effects.[2][3][5][11]

-

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is common in many cancers. Quercetin can inhibit this pathway by preventing the nuclear translocation of β-catenin, thereby downregulating the expression of target genes involved in cell proliferation.[2][4]

-

p53 Signaling: Quercetin can activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[3] In some cancer cell lines, the combination of Quercetin with other therapeutic agents has been shown to regulate apoptosis-related genes like p53, Bax, and Bcl-2.[3]

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Quercetin can inhibit NF-κB signaling, contributing to its anti-inflammatory and pro-apoptotic effects.[4]

Below is a diagram illustrating the major signaling pathways affected by Quercetin.

Caption: Major signaling pathways modulated by Quercetin in cancer cells.

Experimental Protocols

The following are detailed protocols for fundamental assays to characterize the anticancer properties of a novel compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13]

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compound (e.g., Quercetin) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)